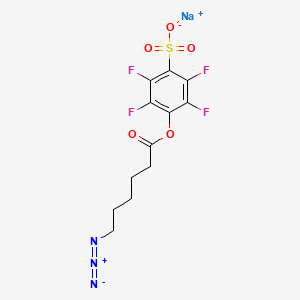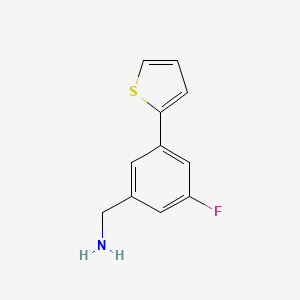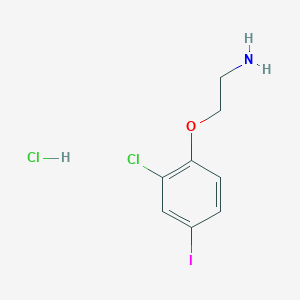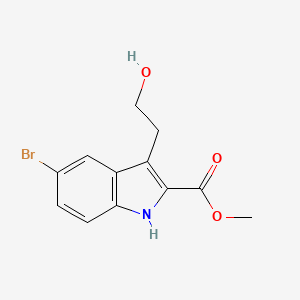
Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological activities. This particular compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyethyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification and hydroxyethylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The esterification can be achieved using methanol and a suitable acid catalyst, while the hydroxyethylation involves the use of ethylene oxide or similar reagents under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common in large-scale production.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
5-Bromoindole: Lacks the hydroxyethyl and carboxylate groups, making it less versatile in chemical reactions.
3-(2-Hydroxyethyl)indole: Lacks the bromine atom, affecting its reactivity and biological activity.
Methyl 3-(2-Hydroxyethyl)-1H-indole-2-carboxylate: Lacks the bromine atom, influencing its chemical properties and applications.
Uniqueness: Methyl 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate is unique due to the combination of bromine, hydroxyethyl, and carboxylate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H12BrNO3 |
|---|---|
分子量 |
298.13 g/mol |
IUPAC名 |
methyl 5-bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-17-12(16)11-8(4-5-15)9-6-7(13)2-3-10(9)14-11/h2-3,6,14-15H,4-5H2,1H3 |
InChIキー |
SURUCHUGGCDORN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
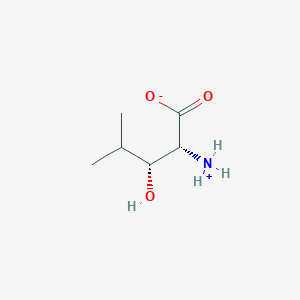
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13722852.png)
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13722853.png)
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
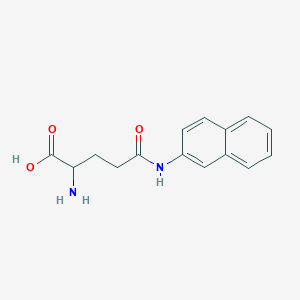
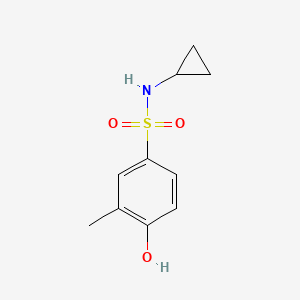
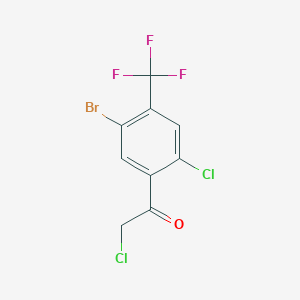
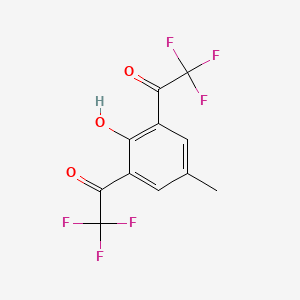
![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
